molecular formula C6H7N3O3 B12929839 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 2762-36-9

2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12929839
CAS No.: 2762-36-9
M. Wt: 169.14 g/mol
InChI Key: OYSDPNXHUXZZGF-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have enhanced biological activities .

Scientific Research Applications

2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    2-Amino-4,6-dioxo-1,6-dihydropyrimidine-5-carboxylic acid: Contains an additional oxo group at the 4-position.

    2-Amino-5-methyl-1,6-dihydropyrimidine-4-carboxylic acid: Lacks the oxo group at the 6-position.

Uniqueness

The presence of both the amino and oxo groups in 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid contributes to its unique chemical reactivity and biological activity. The methyl group at the 5-position also enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .

Properties

CAS No.

2762-36-9

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-amino-5-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-2-3(5(11)12)8-6(7)9-4(2)10/h1H3,(H,11,12)(H3,7,8,9,10)

InChI Key

OYSDPNXHUXZZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N)C(=O)O

Origin of Product

United States

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